molecular formula C28H38O4 B14640824 4-Formylphenyl 4-(tetradecyloxy)benzoate CAS No. 56800-37-4

4-Formylphenyl 4-(tetradecyloxy)benzoate

Cat. No.: B14640824
CAS No.: 56800-37-4
M. Wt: 438.6 g/mol
InChI Key: VGUPGIKUPLNKQK-UHFFFAOYSA-N
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Description

4-Formylphenyl 4-(tetradecyloxy)benzoate is a benzoate ester derivative characterized by a 4-formylphenyl group esterified to a 4-(tetradecyloxy)benzoic acid moiety. Its molecular formula is C₂₈H₃₆O₄, with a molecular weight of 436.59 g/mol. The compound features a long tetradecyl (C₁₄) alkoxy chain, which confers significant hydrophobicity and influences its mesomorphic (liquid crystalline) behavior, solubility, and reactivity . The formyl (-CHO) group at the para position enhances its utility as a precursor in Schiff base formation or polymer synthesis .

Properties

CAS No.

56800-37-4

Molecular Formula

C28H38O4

Molecular Weight

438.6 g/mol

IUPAC Name

(4-formylphenyl) 4-tetradecoxybenzoate

InChI

InChI=1S/C28H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22-31-26-20-16-25(17-21-26)28(30)32-27-18-14-24(23-29)15-19-27/h14-21,23H,2-13,22H2,1H3

InChI Key

VGUPGIKUPLNKQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Two-Step Esterification Protocol

The most widely reported synthesis involves two stages:

  • Preparation of 4-(Tetradecyloxy)benzoic Acid
    • Step 1: Alkylation of 4-hydroxybenzoic acid with 1-bromotetradecane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 90°C.
    • Step 2: Acidification and purification via recrystallization from ethanol.
  • Esterification with 4-Hydroxybenzaldehyde
    • Reagents: 4-(Tetradecyloxy)benzoic acid, 4-hydroxybenzaldehyde, DCC, DMAP.
    • Conditions: Dichloromethane (DCM) or tetrahydrofuran (THF) solvent, stirred at room temperature for 10–24 hours.
    • Workup: Filtration to remove dicyclohexylurea (DCU), solvent evaporation, and column chromatography (toluene/tert-butyl methyl ether).

Representative Reaction:
$$
\text{4-(Tetradecyloxy)benzoic acid} + \text{4-Hydroxybenzaldehyde} \xrightarrow{\text{DCC/DMAP}} \text{4-Formylphenyl 4-(tetradecyloxy)benzoate}
$$

Yield: 66–73%.

Alternative Methods

Microwave-Assisted Synthesis
  • Reduced reaction time from hours to minutes (e.g., 15 minutes at 40W).
  • Enhanced yield (62.7%) with fewer side products.
Acid Chloride Route
  • Conversion of 4-(tetradecyloxy)benzoic acid to its acid chloride using oxalyl chloride, followed by reaction with 4-hydroxybenzaldehyde.
  • Requires strict anhydrous conditions and yields comparable to DCC-mediated methods.

Optimization and Critical Parameters

Catalytic Systems

  • DCC/DMAP: Preferred for high efficiency and mild conditions.
  • FeCl₃·6H₂O: Used in reductive steps for nitro intermediates but less common in final esterification.

Solvent Selection

  • Polar aprotic solvents (DMF, THF): Improve reagent solubility but may require higher temperatures.
  • Chlorinated solvents (DCM): Ideal for room-temperature reactions due to low boiling points.

Purification Challenges

  • Byproducts: Dicyclohexylurea (DCU) must be filtered to prevent contamination.
  • Chromatography: Toluene/tert-butyl methyl ether (12:1) effectively separates the product from unreacted aldehyde.

Structural Characterization

Spectroscopic Data

Technique Key Peaks Reference
¹H NMR δ 10.01 (s, 1H, CHO), 8.24 (d, 2H, Ar-H)
¹³C NMR δ 190.1 (CHO), 164.7 (C=O ester)
IR 1727 cm⁻¹ (C=O stretch), 1275 cm⁻¹ (C-O-C)

Thermal Analysis

  • Phase Transitions: Smectic A mesophase observed via polarizing optical microscopy (POM).
  • Thermogravimetric Analysis (TGA): Decomposition above 250°C, confirming thermal stability.

Industrial and Research Applications

  • Liquid Crystal Displays (LCDs): Aligns molecules under electric fields for pixel switching.
  • Polymer Stabilization: Serves as a reactive monomer in polymer-dispersed liquid crystals (PDLCs).

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 4-(tetradecyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formylphenyl 4-(tetradecyloxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Formylphenyl 4-(tetradecyloxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of protein function. Additionally, the compound’s lipophilic tetradecyloxy chain allows it to interact with cell membranes, potentially affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants

4-Formylphenyl 4-(Dodecyloxy)benzoate (C₁₂)
  • Molecular Formula : C₂₆H₃₄O₄
  • Molecular Weight : 410.55 g/mol
  • Key Differences :
    • The shorter dodecyl (C₁₂) chain reduces melting temperature (mp) compared to the C₁₄ analog due to weaker van der Waals interactions.
    • Exhibits lower thermal stability in liquid crystalline phases but improved solubility in polar solvents like THF or chloroform .
  • Applications : Intermediate in liquid crystal displays (LCDs) with faster response times but narrower mesophase ranges .
4-Formylphenyl 4-(Hexadecyloxy)benzoate (C₁₆)
  • Molecular Formula : C₃₀H₄₀O₄
  • Molecular Weight : 464.64 g/mol
  • Key Differences :
    • The longer C₁₆ chain increases melting point and enhances mesophase stability, making it suitable for high-temperature applications.
    • UV absorption studies show a red shift (≈10 nm) compared to C₁₄, attributed to extended conjugation and alkyl chain-induced polarization .
  • Applications : Used in optically stable liquid crystals for photonic devices .
Table 1: Alkyl Chain Length Effects
Property C₁₂ (Dodecyl) C₁₄ (Tetradecyl) C₁₆ (Hexadecyl)
Melting Point (°C) 78–82 85–89 92–96
Solubility in CHCl₃ High Moderate Low
Mesophase Range (°C) 45–75 60–110 85–135
UV λₘₐₓ (nm) 290 295 305

Substituent Effects on the Benzoate Core

4-Formylphenyl 4-(Dimethylamino)benzoate
  • Molecular Formula: C₁₆H₁₅NO₃
  • Molecular Weight : 269.30 g/mol
  • Key Differences: The electron-donating dimethylamino (-N(CH₃)₂) group increases electron density on the aromatic ring, altering UV absorption (λₘₐₓ ≈ 310 nm) and fluorescence properties. Demonstrates pH-sensitive behavior, enabling applications in sensors and pH-responsive materials .
  • Applications : Biomedical imaging due to tunable fluorescence .
4-Formylphenyl 4-(Chloromethyl)benzoate (ABMM-32)
  • Molecular Formula : C₁₅H₁₁ClO₃
  • Molecular Weight : 274.70 g/mol
  • Key Differences: The chloromethyl (-CH₂Cl) group introduces electrophilic reactivity, facilitating nucleophilic substitutions (e.g., with amines or thiols). Exhibits antimicrobial activity against Gram-positive bacteria, unlike the non-polar C₁₄ analog .
  • Applications : Antimicrobial coatings and prodrug synthesis .

Functional Group Modifications

Ethyl 4-(3-(4-Formylphenyl)propyl)benzoate
  • Molecular Formula : C₁₉H₂₀O₃
  • Molecular Weight : 296.36 g/mol
  • Key Differences: The propyl linker increases flexibility, reducing crystallinity and enhancing solubility in non-polar solvents (e.g., hexane). Used in coordination polymers with transition metals (e.g., cobalt) for catalytic applications .
Methyl 4'-Formyl-[1,1'-biphenyl]-4-carboxylate
  • Molecular Formula : C₁₅H₁₂O₃
  • Molecular Weight : 240.26 g/mol
  • Key Differences :
    • The biphenyl core extends conjugation, shifting UV λₘₐₓ to 330 nm and increasing photostability.
    • Synthesized via photo-decarboxylation , a green chemistry approach .

Key Research Findings

Chain Length and Mesophase Behavior :

  • Increasing alkyl chain length (C₁₂ → C₁₆) linearly correlates with broader mesophase ranges and higher thermal stability, critical for LCD durability .

Electronic Effects :

  • Electron-withdrawing groups (e.g., -Cl, -CHO) reduce HOMO-LUMO gaps, enhancing charge transport in organic semiconductors .

Biological Activity :

  • Polar substituents (e.g., -CH₂Cl) improve antimicrobial efficacy, while long alkyl chains (e.g., C₁₄) enhance membrane permeability in drug delivery systems .

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